molecular formula C12H15N3O B15358312 5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine

5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine

Cat. No.: B15358312
M. Wt: 217.27 g/mol
InChI Key: UUFCFRUOEHMSRQ-UHFFFAOYSA-N
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Description

5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine is an organic compound that belongs to the pyrazole class. Pyrazole derivatives are known for their significant pharmacological properties and are widely studied in the fields of medicinal and industrial chemistry. This compound, in particular, combines a methoxyphenyl group with a methyl-pyrazole core, making it a potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine typically involves the following steps:

  • Formation of the pyrazole core: : The synthesis starts with the reaction between ethyl acetoacetate and hydrazine hydrate, which forms the pyrazole ring.

  • Introduction of the methoxyphenyl group: : The pyrazole derivative is then alkylated with 2-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to attach the methoxyphenyl group.

  • Methylation: : The final step involves methylation at the nitrogen atom of the pyrazole ring using methyl iodide under basic conditions.

Industrial Production Methods

In industrial settings, these reactions are scaled up and optimized to enhance yield and purity. The use of continuous flow reactors and automated systems can ensure efficient and reproducible synthesis of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or any double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution: : The methoxy group on the phenyl ring can be a site for nucleophilic substitution reactions. For instance, it can be replaced by a halogen using reagents like phosphorus tribromide.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Nucleophiles for substitution: : Sodium iodide (NaI), phosphorus tribromide (PBr3)

Major Products

The major products from these reactions vary depending on the reagents and conditions but can include halogenated derivatives, reduced compounds, and various oxidized products.

Scientific Research Applications

5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine has numerous applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex organic molecules.

  • Biology: : Acts as an inhibitor or activator in various biochemical assays.

  • Medicine: : Potential pharmaceutical agent due to its structural similarities with other bioactive pyrazole derivatives.

  • Industry: : Applied in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific enzymes or receptors in biological systems. Its structure allows for the binding to active sites of enzymes, inhibiting or modifying their activity. This can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern. Similar compounds include:

  • 1H-pyrazol-3-amine derivatives without the methoxyphenyl group.

  • Compounds with different alkyl groups on the pyrazole ring.

  • Analogous compounds with different substituents on the phenyl ring.

Its uniqueness lies in the combination of the methyl and methoxyphenyl groups, which may impart distinct biological and chemical properties.

There you have it: a thorough dive into the fascinating world of this compound! Any other compounds catching your curiosity?

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-9-7-12(13)14-15(9)8-10-5-3-4-6-11(10)16-2/h3-7H,8H2,1-2H3,(H2,13,14)

InChI Key

UUFCFRUOEHMSRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2OC)N

Origin of Product

United States

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